Fmoc-Thr(beta-D-Glc(Ac)4)-OH

Catalog No.
S2783094
CAS No.
130548-92-4
M.F
C33H37NO14
M. Wt
671.652
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(beta-D-Glc(Ac)4)-OH

CAS Number

130548-92-4

Product Name

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid

Molecular Formula

C33H37NO14

Molecular Weight

671.652

InChI

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1

InChI Key

PTSXZIRHPAUPGC-ZJFLVNNCSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available

Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as Fmoc-Threonine(β-D-Glucosyl(Acetate)4)-OH, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by linking amino acid building blocks one at a time in a controlled sequence [].

  • Fmoc (Fluorenylmethoxycarbonyl): This is a protecting group attached to the N-terminus (amino group) of the threonine amino acid. Protecting groups prevent unwanted side reactions during peptide synthesis [].
  • Thr (Threonine): This is a naturally occurring L-amino acid commonly found in proteins [].
  • β-D-Glc(Ac)4 (β-D-Glucosyl(Acetate)4): This is a carbohydrate moiety attached to the threonine side chain. It consists of a β-D-glucose sugar molecule with four acetate groups (Ac) attached [].

Potential Applications in Peptide Synthesis

Fmoc-Thr(β-D-Glc(Ac)4)-OH can be a valuable building block for synthesizing peptides containing a glycosylated (sugar-linked) threonine residue. Glycosylation is a common modification found in many natural proteins and can play important roles in protein function []. By incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a peptide sequence, researchers can study the effects of glycosylation on peptide properties such as:

  • Folding and stability [].
  • Biological activity [].
  • Interaction with other molecules [].

Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine, is a synthetic building block used in the field of peptide chemistry, particularly for the creation of glycopeptides []. Glycopeptides are molecules that combine a peptide (chain of amino acids) with a sugar (glycan) moiety. Fmoc-Thr(β-D-Glc(Ac)4)-OH incorporates a threonine amino acid (Thr) attached to a β-D-glucose (Glc) sugar unit with four acetyl (Ac) protecting groups.

This molecule is significant in scientific research because it allows for the controlled introduction of glycosylation (sugar attachment) at a specific site within a peptide chain. This ability is crucial for studying the role of glycosylation in protein function, developing therapeutic drugs, and creating novel materials with specific properties.


Molecular Structure Analysis

Fmoc-Thr(β-D-Glc(Ac)4)-OH has a complex structure with several key features:

  • Fmoc Protecting Group (Fmoc): This bulky group attached to the N-terminus (amino group) of the threonine protects it from unwanted reactions during peptide synthesis. It can be selectively removed later to allow for peptide bond formation [].
  • Threonine (Thr): This is a naturally occurring L-amino acid with a hydroxyl side chain.
  • β-D-Glucose (Glc): The sugar unit is a β-D-glucose molecule, meaning the glycosidic bond (linkage between the sugar and amino acid) is in the beta configuration and the glucose has a D-stereochemistry.
  • Acetyl Protecting Groups (Ac): Four acetyl groups are attached to the hydroxyl groups on the glucose ring. These protecting groups prevent unwanted reactions with the sugar moieties during peptide synthesis and can be selectively removed later to expose the free hydroxyl groups for further modifications.

Chemical Reactions Analysis

Fmoc-Thr(β-D-Glc(Ac)4)-OH is involved in several key chemical reactions:

  • Peptide Synthesis: This molecule is primarily used in solid-phase peptide synthesis (SPPS), a technique for building peptides one amino acid at a time on a solid support. Fmoc-Thr(β-D-Glc(Ac)4)-OH reacts with another amino acid building block to form a peptide bond, while the Fmoc group is removed to allow for further chain elongation. The acetyl groups on the sugar moiety remain protected throughout the synthesis process.
  • Deprotection: After peptide chain assembly, specific cleavage conditions are used to remove the Fmoc and acetyl protecting groups. This reveals the final structure of the glycopeptide with a free threonine side chain and a fully functional glycosylated unit.

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Fmoc-Thr(β-D-Glc(Ac)4)-OH is not readily available due to its complex nature and use as a building block in larger molecules. However, it is expected to be a white to off-white solid, soluble in organic solvents commonly used in peptide synthesis like dichloromethane and dimethylformamide. It is likely hygroscopic (absorbs moisture) due to the presence of free hydroxyl groups [].

XLogP3

2.6

Dates

Modify: 2023-08-17

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